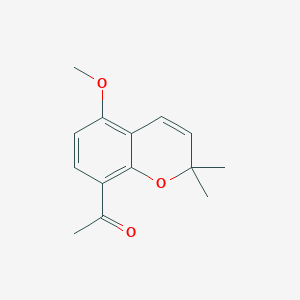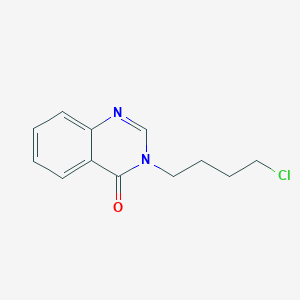
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoromethyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 6-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs .
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Difluoromethyl or monofluoromethyl pyridine derivatives.
科学研究应用
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with cellular membranes and enzymes.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: Contains an additional methyl and trifluoroethoxy group, leading to variations in its applications and biological activity.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H6Cl2F3N |
|---|---|
分子量 |
232.03 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-5-2-1-3-6(12-5)7(9,10)11;/h1-3H,4H2;1H |
InChI 键 |
NQBCZKHYOFVAED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)




![7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15066887.png)




